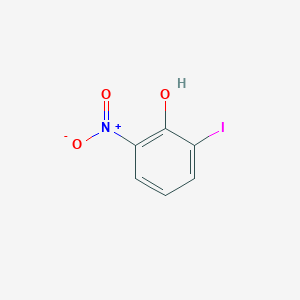

2-Iodo-6-nitrophenol

Beschreibung

Contextual Significance within Halogenated Phenol (B47542) Chemistry

Halogenated phenols, including 2-iodo-6-nitrophenol, are a significant class of organic compounds in contemporary chemical research due to their diverse applications and intriguing reactivity profiles. The incorporation of a halogen atom, such as iodine, into the phenol structure introduces a large, electronegative substituent that can profoundly affect the molecule's electronic distribution and steric properties nih.gov. Concurrently, the nitro group is a strong electron-withdrawing group, which typically enhances the acidity of the phenolic hydroxyl group and influences the compound's susceptibility to various chemical transformations nih.gov.

In the context of electrophilic aromatic substitution reactions, which are common for phenols, the hydroxyl group acts as an ortho-para director, activating these positions fishersci.ca. However, the presence of both an iodine and a nitro group at ortho positions in this compound creates a complex interplay of electronic and steric effects, leading to specific reactivity patterns. This makes this compound a valuable building block in organic synthesis, particularly for constructing more complex molecules where precise control over substitution is required nih.gov. Halogenated phenols are also important as precursors in various cross-coupling reactions, which are fundamental in modern synthetic organic chemistry for forming new carbon-carbon bonds americanelements.comfishersci.casci-toys.com.

Historical Perspectives and Foundational Studies on Nitrophenols and Iodophenols

The study of phenolic compounds dates back to the 19th century, with early investigations focusing on their synthesis and characteristic reactions wikipedia.org. Nitrophenols, for instance, were historically synthesized through the nitration of phenol. Treatment of phenol with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols, which can be separated based on their volatility fishersci.ca. More vigorous conditions, such as treatment with concentrated nitric acid, lead to the formation of highly nitrated compounds like 2,4,6-trinitrophenol (picric acid) fishersci.ca.

Similarly, the iodination of phenols has been a subject of interest for many years. Various methods have been developed to introduce iodine atoms onto the phenolic ring, often involving iodine or iodide salts in combination with an oxidant under acidic or basic conditions americanelements.comfishersci.casci-toys.com. Early approaches for preparing 2-iodophenol (B132878), a simpler iodophenol, included the treatment of 2-chloromercuriphenol with iodine wikipedia.org. While general methods for nitration and iodination of phenols are well-established, specific foundational studies focusing solely on the initial discovery or detailed historical synthesis of this compound itself are not widely documented in general chemical literature, suggesting it may have emerged as a product or intermediate within broader studies of substituted phenols.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound, while not extensively broad as some more common industrial chemicals, highlights its potential in specialized areas, often inferred from studies on closely related compounds. The presence of an iodine atom makes it a candidate for applications in medical imaging, similar to other iodinated compounds used in radiography nih.gov. A significant finding in this context is that aryl iodides containing electron-withdrawing substituents, such as nitro groups, tend to exhibit increased resistance to in vivo deiodination compared to those with electron-donating groups nih.gov. This characteristic is crucial for developing stable radiopharmaceuticals or imaging agents where the retention of the iodine atom is essential for efficacy.

Furthermore, dihalogenated nitrophenols, including 2,6-diiodo-4-nitrophenol (B1216091), have been identified as emerging disinfection byproducts (DBPs) in drinking water nih.govresearchgate.net. Recent toxicological studies using zebrafish embryos have revealed that these 2,6-dihalogenated nitrophenols exhibit lethal toxicity significantly greater than regulated DBPs, inducing reactive oxygen species (ROS) generation, apoptosis, and cardiac failure at low concentrations nih.govresearchgate.net. While this research focuses on 2,6-diiodo-4-nitrophenol, it underscores a critical area of environmental and health-related research for similar halogenated nitrophenol structures like this compound. Unexplored avenues for this compound could involve its more detailed investigation as a DBP, its precise role in specific synthetic pathways, or its potential as a scaffold for novel biologically active molecules, given the anthelmintic activity observed in closely related structures like 4-cyano-2-iodo-6-nitrophenol (nitroxynil) journals.co.za.

Interdisciplinary Relevance of this compound Research

Research involving this compound extends across several interdisciplinary fields, primarily driven by its structural features.

Synthetic Chemistry: As a substituted phenol with both halogen and nitro functionalities, this compound serves as a valuable intermediate and building block in the synthesis of more complex organic molecules nih.gov. Its specific substitution pattern allows for selective chemical transformations, making it relevant in the design and preparation of novel compounds for various applications.

Medicinal Chemistry and Radiopharmaceuticals: The iodine atom in this compound makes it a potential precursor for radioiodinated compounds, which are vital in medical imaging and nuclear medicine nih.govnih.gov. The stability of the iodine-carbon bond, particularly in the presence of electron-withdrawing nitro groups, is a key factor for its utility in developing diagnostic agents or therapeutic radiopharmaceuticals nih.gov. The anthelmintic properties of nitroxynil, a compound structurally similar to this compound, further highlight the potential for pharmaceutical development within this class of compounds journals.co.za.

Environmental Science: As discussed, halogenated nitrophenols, including diiodonitrophenols, are recognized as disinfection byproducts in water treatment processes nih.govresearchgate.net. Understanding the formation, persistence, and environmental fate of compounds like this compound is crucial for assessing their ecological impact and developing strategies for water purification and environmental remediation nih.govresearchgate.net. Studies on the degradation pathways of such compounds contribute to mitigating potential ecological risks wikipedia.org.

These interdisciplinary connections underscore the ongoing importance of research into this compound and its derivatives, bridging fundamental organic chemistry with practical applications in health and environmental protection.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDVZTHIEZAYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544393 | |

| Record name | 2-Iodo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-26-2 | |

| Record name | 2-iodo-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Iodo 6 Nitrophenol

Regioselective Nitration Strategies for Phenol (B47542) Precursors

The nitration of phenol is a key initial step, and its regioselectivity is significantly influenced by the reaction conditions due to the strong activating and ortho/para-directing nature of the hydroxyl (-OH) group.

Traditionally, the mononitration of phenol is achieved using dilute nitric acid at low temperatures, often around 298 K (25 °C) or even below 0 °C. nih.govuni.lu This approach is favored because phenol is highly reactive towards electrophiles compared to benzene (B151609), making nitration proceed more readily. scbt.com Higher temperatures or the use of concentrated nitric acid can lead to undesired polynitration, forming products such as 2,4,6-trinitrophenol (picric acid). nih.govuni.lu

Traditional methods often yield a mixture of ortho- and para-nitrophenols, which can be separated. For instance, o-nitrophenol is more volatile due to intramolecular hydrogen bonding, allowing for separation from p-nitrophenol (which is less volatile due to intermolecular hydrogen bonding) via steam distillation. nih.gov

Beyond nitric acid, other traditional reagents have been explored for selective mononitration. Poly(4-vinylpyridinium nitrate) combined with silica (B1680970) sulfuric acid in dichloromethane (B109758) at room temperature has demonstrated efficient and selective mononitration of phenol and substituted phenols. Similarly, heterogeneous conditions employing inorganic acidic salts, such as magnesium bisulfate (Mg(HSO₄)₂) or sodium bisulfate monohydrate (NaHSO₄·H₂O), in conjunction with sodium nitrate (B79036) (NaNO₃) and wet silica (SiO₂) in dichloromethane, facilitate nitration at room temperature, providing good to excellent yields. Another mild and selective mononitration method involves using sodium nitrite (B80452) (NaNO₂) in the presence of tetrabutylammonium (B224687) dichromate (TBAD) or chromate (B82759) (TBAC) in dichloromethane under reflux conditions. Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), sometimes supported on silica, has also been investigated as a nitrating agent, with solvent choice and the presence of lithium perchlorate (B79767) (LiClO₄) influencing the reaction rate and ortho/para selectivity.

Microwave-assisted nitration has emerged as a rapid and environmentally friendly alternative to conventional methods, often reducing the need for corrosive acids. This technique can significantly accelerate reaction times; for example, the nitration of phenol using calcium nitrate and acetic acid under microwave irradiation can achieve complete nitration in as little as 1 minute with a high yield of 89% of para-nitrophenol. Studies have shown that microwave-assisted synthesis can lead to higher yields and improved para-selectivity compared to conventional heating, even at lower reaction temperatures. The efficiency of microwave heating is attributed to its ability to promote interaction and reaction between reagents, offering advantages in energy efficiency and scalability. Copper(II) nitrate (Cu(NO₃)₂) in acetic acid has also been successfully employed in microwave-assisted electrophilic nitration.

Table 1: Examples of Microwave-Assisted Nitration of Phenol

| Nitrating Agents | Solvent | Reaction Time | Yield (%) | Selectivity (Major Isomer) | Reference |

| Calcium Nitrate, Acetic Acid | Acetic Acid | 1 min | 89% | Para-nitrophenol | |

| Nitric Acid | - | 5-9 min | Higher | Para-selectivity | |

| Cu(NO₃)₂ | Acetic Acid | - | - | - |

Controlling physical parameters such as nitric acid concentration, reaction time, and temperature is critical for achieving regioselectivity and optimizing the yield of nitrophenols, offering an economical synthetic route. Research indicates that a reaction between 98% phenol and 32.5% nitric acid at 20°C (±2°C) for 1 hour can achieve an optimum yield of 91% nitrophenols, with a notable 77% ortho- and 14% para-selectivity.

Table 2: Influence of Physical Parameters on Phenol Nitration

| Phenol Concentration | Nitric Acid Concentration | Temperature (°C) | Reaction Time | Total Yield (%) | Ortho-Selectivity (%) | Para-Selectivity (%) | Reference |

| 98% | 32.5% | 20 (±2) | 1 hour | 91% | 77% | 14% |

Microwave-Assisted Nitration Techniques

Targeted Iodination Approaches for Nitrophenol Derivatives

Direct iodination of aromatic compounds, including nitrophenol derivatives, is generally more challenging than chlorination or bromination due to the lower electrophilicity of molecular iodine (I₂). Therefore, these reactions often require the presence of activating agents or catalysts to proceed efficiently.

Various methods for direct iodination involve activating molecular iodine or generating electrophilic iodine (I⁺) species in situ. Common approaches utilize molecular iodine in the presence of an oxidizing agent or a Lewis acid. Oxidants such as iodic acid (HIO₃), silver(I) salts (e.g., AgNO₃, Ag₂SO₄), mercury(II) oxide (HgO), ammonium (B1175870) peroxodisulfate ((NH₄)₂S₂O₈), sodium bromate (B103136) (NaBrO₃), and chloramine (B81541) T are effective in promoting these reactions.

A notable method for the direct, regioselective iodination of phenols involves the trichloroisocyanuric acid/I₂/wet SiO₂ system, which operates under mild and heterogeneous conditions at room temperature. Iodine monochloride (ICl) is generally considered a more effective iodinating agent than molecular iodine itself. It has been successfully employed for the iodination of di-substituted phenols in aqueous methanol. The kinetics of these reactions show that electron-releasing groups on the phenolic ring enhance the iodination rate, while electron-withdrawing groups tend to retard it.

N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating reagent for the iodination of various organic compounds, including phenols and other benzene derivatives. NIS acts as a source of electrophilic iodine, and its reactivity can be further enhanced by the addition of catalysts or activators. Trifluoromethanesulfonic acid (CF₃SO₃H), a superacid, is a common catalyst used in conjunction with NIS to facilitate iodination reactions. While NIS is effective, it can be an expensive reagent, and in some cases, N-chlorosuccinimide (NCS) combined with an iodine source may be used as a more economical alternative. When selecting an iodination reagent, it is important to screen for optimal yield and desired regioselectivity, while also considering the avoidance of polyiodination and unwanted oxidation side reactions.

Multi-Step Halogenation and Nitration Sequences

Multi-step sequences for the synthesis of 2-iodo-6-nitrophenol involve sequential introduction of the nitro and iodo functionalities. Electrophilic aromatic substitution is the primary mechanism for both nitration and iodination of aromatic rings. Nitration is commonly achieved by treating an aromatic compound with nitric acid (HNO₃) in the presence of a strong acid, typically sulfuric acid (H₂SO₄), which generates the active electrophile, the nitronium ion (NO₂⁺).

For phenols, direct nitration can be highly reactive due to the activating nature of the hydroxyl group, often leading to mixtures of ortho and para products, and sometimes poly-nitration. Similarly, iodination can be achieved through various methods, often involving electrophilic iodine species.

To achieve the this compound substitution pattern, a carefully designed sequence is necessary. For instance, if nitration is performed first on phenol, it would primarily yield 2-nitrophenol (B165410) (PubChem CID: 6947) and 4-nitrophenol (B140041). Subsequent iodination of 2-nitrophenol would then be influenced by both the ortho/para-directing -OH group and the meta-directing -NO₂ group. The interplay of these directing effects dictates the regioselectivity of the incoming iodine.

Alternatively, iodination of phenol could be performed first. Phenol can undergo iodination to yield 2-iodophenol (B132878) and 4-iodophenol (B32979). Subsequent nitration of 2-iodophenol would then be influenced by the ortho/para-directing -OH and the ortho/para-directing iodine. The steric hindrance from the iodine at the 2-position could potentially favor nitration at the 6-position.

An example of a related multi-step approach involves the synthesis of 2-fluoro-4-iodo-6-nitrophenol. This compound was synthesized by adding sodium nitrate to 2-fluoro-4,6-diiodophenol (B8452982) in acetic acid, followed by work-up and steam distillation. This demonstrates a nitration step on an already halogenated phenol. The complexity of these sequences often necessitates careful control of reaction conditions, including temperature, solvent, and reagent stoichiometry, to maximize the yield of the desired isomer and minimize unwanted byproducts.

Convergent and Divergent Synthetic Routes to this compound and its Analogs

In contrast, a divergent synthesis begins from a central, simpler precursor and builds outwards through a series of sequential reactions, adding functional groups or extending the molecular structure. This method is often employed when a common core structure can be elaborated into a variety of related compounds. For this compound, a divergent approach could start from a simple phenol and sequentially introduce the nitro and iodo groups, as discussed in the multi-step sequences. The order of these introductions is critical to control regioselectivity. For example, starting from phenol, one might first introduce the nitro group, then the iodine, or vice versa, depending on the desired regiochemistry and the ease of separation of isomers at each step. Divergent strategies are particularly useful when synthesizing a library of analogs from a common intermediate.

Green Chemistry Principles in the Synthesis of Iodinated Nitrophenols

The application of green chemistry principles in the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. These principles promote sustainability, energy efficiency, and reduced environmental impact.

Key green chemistry principles relevant to the synthesis of iodinated nitrophenols include:

Prevention of Waste: Designing synthetic methods to minimize waste generation.

Atom Economy: Maximizing the incorporation of all starting materials into the final product, thereby reducing byproduct formation.

Less Hazardous Chemical Syntheses: Designing syntheses to use and generate substances that pose little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and separation agents, or using safer alternatives.

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes, ideally conducting reactions at ambient temperature and pressure.

Catalysis: Using catalytic reagents (as selective as possible) instead of stoichiometric reagents to reduce waste.

Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., use of protecting groups) that require additional reagents and generate waste.

In the context of iodinated nitrophenols, greener approaches could involve:

Green Solvents: Utilizing environmentally benign solvents such as water, ionic liquids, or supercritical CO₂ instead of traditional volatile organic compounds (VOCs).

Solvent-Free Reactions: Performing reactions without any solvent, which eliminates solvent waste and associated hazards.

Alternative Energy Sources: Employing microwave or ultrasound irradiation to accelerate reactions and reduce reaction times and energy consumption.

Catalytic Methods: Developing and utilizing highly efficient and selective catalysts for both nitration and iodination steps, such as hypervalent iodine catalysis, which is explored for greener cross-coupling reactions.

Eco-friendly Nitration: Research has explored "ecofriendly nitration of phenols and its derivatives without nitric acid," where reagents and byproducts like calcium acetate (B1210297) are useful agrochemicals, thus making the process environmentally benign. This approach highlights the potential for designing syntheses where even byproducts have value or are non-toxic.

By adhering to these principles, the synthesis of this compound and its analogs can be made more sustainable, reducing the environmental footprint of chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 6 Nitrophenol

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information regarding the functional groups present in 2-Iodo-6-nitrophenol and their vibrational modes. The characteristic absorption and scattering bands allow for the identification of the hydroxyl, nitro, and aromatic moieties.

Expected Vibrational Frequencies:

Hydroxyl Group (–OH): Phenolic hydroxyl groups typically exhibit a broad O–H stretching vibration in the 3600–3200 cm⁻¹ region, often broadened and shifted to lower wavenumbers due to hydrogen bonding. spectroscopyonline.com The O–H bending vibrations are expected around 1390–1310 cm⁻¹ (in-plane) and 690–620 cm⁻¹ (out-of-plane).

Nitro Group (–NO₂): The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration (ν_as(NO₂)) typically appearing around 1550–1500 cm⁻¹ and a symmetric stretching vibration (ν_s(NO₂)) around 1380–1330 cm⁻¹. spectroscopyonline.com

Aromatic Ring: Aromatic C=C stretching vibrations are generally observed in the 1650–1450 cm⁻¹ range, often appearing as multiple bands. C–H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹). nist.gov Out-of-plane C–H bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) ring, would be expected in the 900–675 cm⁻¹ region.

Carbon-Iodine Bond (C–I): The C–I stretching vibration is typically found at lower wavenumbers, generally below 700 cm⁻¹, often in the fingerprint region, making it less distinct than other functional groups.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| -OH (Phenolic) | O-H Stretching | 3600–3200 (broad) |

| O-H Bending (in-plane) | 1390–1310 | |

| O-H Bending (out-of-plane) | 690–620 | |

| -NO₂ | Asymmetric Stretching | 1550–1500 |

| Symmetric Stretching | 1380–1330 | |

| Aromatic C=C | Ring Stretching | 1650–1450 |

| Aromatic C-H | C-H Stretching | 3100–3000 |

| C-I | C-I Stretching | < 700 |

Note: These are general expected ranges; actual values may vary due to specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of this compound would reveal the distinct chemical environments of its aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronegativity and anisotropic effects of the adjacent substituents (iodine, nitro, and hydroxyl groups).

Hydroxyl Proton (–OH): The phenolic proton is highly deshielded due to its acidic nature and potential for intramolecular hydrogen bonding with the ortho-nitro group. This typically results in a broad singlet at a chemical shift significantly downfield, often in the range of 8–12 ppm. chemicalbook.com

Aromatic Protons: The three aromatic protons will exhibit distinct chemical shifts and coupling patterns.

Protons ortho to the nitro group and iodine will be significantly deshielded.

The proton ortho to the hydroxyl group might also be affected by hydrogen bonding.

The coupling constants (J-values) between adjacent aromatic protons will help confirm their relative positions on the ring (ortho, meta, para coupling). For a 1,2,3,6-tetrasubstituted benzene ring like this compound, a characteristic ABX or ABC pattern might be observed, depending on the exact chemical shifts. For example, in 2-nitrophenol (B165410), aromatic protons are observed between 6.995 and 8.103 ppm. chemicalbook.com

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) |

| Phenolic -OH | 8.0–12.0 | Broad Singlet |

| Aromatic Protons | 6.5–8.5 | Multiplet (complex) |

Note: Specific shifts and coupling patterns require experimental data or advanced computational prediction.

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, ¹³C NMR spectra are typically proton-decoupled, resulting in singlets for each chemically distinct carbon atom. libretexts.orgcompoundchem.com The chemical shifts are highly sensitive to the electron density around each carbon, which is significantly affected by the attached substituents.

Substituted Aromatic Carbons: Carbons bearing the hydroxyl, nitro, and iodine groups will show distinct chemical shifts, generally in the deshielded region (above 100 ppm).

Carbons attached to electronegative atoms like oxygen (in -OH) and nitrogen (in -NO₂) are typically deshielded. savemyexams.com

Carbons attached to iodine can also show unique shifts, often with some shielding effect due to the large size and polarizability of iodine, despite its electronegativity.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-OH | 150–165 |

| C-NO₂ | 140–155 |

| C-I | 80–100 |

| Unsubstituted Aromatic C | 110–140 |

Note: These are general expected ranges; precise values depend on the specific molecular environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) provides the exact molecular weight, while the fragment ions offer clues about the molecule's substructures.

Molecular Ion (M⁺): For this compound (C₆H₄INO₃), the molecular ion peak is expected at m/z 265 (for the most abundant isotopes). The presence of iodine (¹²⁷I, 100% natural abundance) simplifies isotopic patterns compared to chlorine or bromine, as no significant M+2 peaks due to halogen isotopes would be observed for the iodine itself. docbrown.info

Fragmentation Pathways: Characteristic fragmentation pathways are expected due to the presence of the nitro, hydroxyl, and iodo groups on the aromatic ring.

Loss of NO₂/NO: The nitro group can undergo various fragmentation reactions, including the loss of a nitro radical (•NO₂) to give [M-46]⁺, or loss of NO to give [M-30]⁺. core.ac.uk

Loss of I/HI: The iodine atom can be lost as an iodine radical (•I) or hydrogen iodide (HI), leading to fragments at [M-127]⁺ or [M-128]⁺, respectively. docbrown.info

Loss of H₂O: Phenols can undergo the loss of water (18 u), especially if there is an ortho-substituent that facilitates hydrogen transfer, a common "ortho effect" in nitrophenols. core.ac.ukanton-paar.com This would lead to an [M-18]⁺ peak.

Loss of CO/CHO: Aromatic rings with hydroxyl groups can undergo further fragmentation involving the loss of CO (28 u) or CHO (29 u) from the phenolic moiety. guidechem.com

Table 4: Expected Mass Spectrometry Features of this compound

| Feature/Fragment Ion | Expected m/z (approx.) | Origin/Loss |

| Molecular Ion (M⁺) | 265 | C₆H₄INO₃⁺ |

| [M-NO₂]⁺ | 219 | Loss of nitro radical |

| [M-I]⁺ | 138 | Loss of iodine radical |

| [M-H₂O]⁺ | 247 | Loss of water (ortho effect) |

| [M-NO]⁺ | 235 | Loss of nitric oxide |

Note: Relative intensities of fragments depend on ionization method and instrument conditions.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography provides the most definitive information about the solid-state molecular geometry, bond lengths, bond angles, and intermolecular interactions. While specific data for this compound was not directly found, insights can be drawn from related compounds.

In general, this compound is expected to adopt a planar or near-planar conformation of the benzene ring. The substituents (hydroxyl, nitro, and iodo) will influence the bond lengths and angles within the ring due to their electronic effects. The presence of bulky iodine and the electron-withdrawing nitro group, along with the hydroxyl group, will dictate the precise geometry. For instance, in related diiodo-nitrophenol structures, the nitro group is often found to be nearly coplanar with the adjacent aryl ring. core.ac.uk

The crystal packing arrangements would be influenced by a combination of intermolecular forces, including hydrogen bonding, halogen bonding (specifically iodo-nitro interactions), and aromatic π-π stacking interactions. core.ac.ukresearchgate.netnih.gov

Hydrogen bonding plays a significant role in the solid-state structure and properties of phenolic compounds. In this compound, both intramolecular and intermolecular hydrogen bonding networks are anticipated.

Intramolecular Hydrogen Bonding: Due to the ortho-positioning of the hydroxyl and nitro groups, a strong intramolecular O–H···O=N hydrogen bond is highly probable. This interaction forms a stable six-membered ring motif, which is a common feature in ortho-nitrophenols. This intramolecular bond typically reduces the acidity of the phenolic proton and can be observed in vibrational spectra (e.g., a broad, shifted O–H stretch). spectroscopyonline.com

Intermolecular Hydrogen Bonding: Despite the presence of intramolecular hydrogen bonding, intermolecular O–H···O hydrogen bonds can still occur, linking molecules into chains or sheets in the crystal lattice. For example, in 2,6-diiodo-4-nitrophenol (B1216091), molecules are linked by O–H···O hydrogen bonds into sheets. core.ac.ukresearchgate.net

Halogen Bonding (Iodo-Nitro Interactions): The iodine atom, being a halogen, can participate in halogen bonding, particularly with electronegative atoms like oxygen from the nitro group. These I···O interactions (sometimes referred to as iodo-nitro interactions) can contribute significantly to the crystal packing and supramolecular architecture, forming chains or sheets. core.ac.ukresearchgate.netnih.govnist.gov

Aromatic π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact, further stabilizing the crystal structure and contributing to a three-dimensional framework. core.ac.ukresearchgate.net

The interplay of these various non-covalent interactions would lead to a complex and specific crystal packing arrangement for this compound, contributing to its unique physical properties.

Examination of Iodo–Nitro Interactions

Iodo–nitro interactions, a type of halogen bond, play a significant role in dictating the supramolecular architecture of iodinated nitroaromatic compounds. In 2,6-Diiodo-4-nitrophenol (C₆H₃I₂NO₃), molecules are linked into sheets through a combination of O—H···O hydrogen bonds and two independent iodo···nitro interactions. iucr.org, researchgate.net, nih.gov, core.ac.uk, iucr.org These interactions involve both iodine atoms and both oxygen atoms of the nitro group. iucr.org

Table 1: Key Iodo–Nitro Interaction Parameters in 2,6-Diiodo-4-nitrophenol

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) | Resulting Motif | Source |

| Iodo···Nitro | I2···O42 | 3.326 (4) | 152.2 (2) | R₂²(12) rings | iucr.org |

| Iodo···Nitro | I6···O41 | 3.552 (4) | 157.9 (2) | R₂²(12) rings | iucr.org |

Investigation of Aromatic π–π Stacking Interactions in Supramolecular Structures

Aromatic π–π stacking interactions are non-covalent forces that arise from the attractive forces between electron-rich aromatic rings, contributing significantly to the stability and organization of supramolecular structures. libretexts.org In 2,6-Diiodo-4-nitrophenol, these interactions play a vital role in linking the molecular sheets, formed by hydrogen bonds and iodo-nitro interactions, into a continuous three-dimensional framework. iucr.org, researchgate.net, nih.gov, researchgate.net, core.ac.uk, iucr.org

Table 2: Aromatic π–π Stacking Interaction Parameters in 2,6-Diiodo-4-nitrophenol

| Interaction Type | Interaction Description | Interplanar Spacing (Å) | Centroid Separation (Å) | Centroid Offset (Å) | Source |

| Aromatic π–π | Between inversion-related rings | 3.379 (4) | 3.493 (4) | 0.886 (4) | core.ac.uk |

Chemical Reactivity and Mechanistic Pathways of 2 Iodo 6 Nitrophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. savemyexams.com In 2-iodo-6-nitrophenol, the collective effects of the hydroxyl, iodo, and nitro groups determine the outcome of EAS reactions.

The reactivity of the benzene ring towards electrophiles is either enhanced (activated) or diminished (deactivated) by its substituents. This is a consequence of both inductive and resonance effects. libretexts.org

Hydroxyl (-OH) Group : The -OH group is a powerful activating group. chemguide.co.uk Through its resonance effect, a lone pair of electrons on the oxygen atom is donated into the π-system of the benzene ring. savemyexams.com This increases the electron density of the ring, making it significantly more nucleophilic and thus more reactive towards electrophiles. savemyexams.com The -OH group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.comchemguide.co.uk

Nitro (-NO₂) Group : The nitro group is a strong deactivating group. makingmolecules.com It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R). libretexts.orgmakingmolecules.com This makes the aromatic ring electron-deficient and therefore much less reactive towards electrophiles. makingmolecules.com The -NO₂ group is a meta-director. savemyexams.com

Interactive Table: Electronic Effects of Substituents on the Phenolic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OH | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | ortho, para |

| -NO₂ | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Deactivating | meta |

| -I | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | ortho, para |

Nucleophilic Substitution Reactions Involving the Iodine Atom

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. wikipedia.org This reaction requires an electron-deficient aromatic ring and the presence of a good leaving group. masterorganicchemistry.com

In this compound, the iodine atom serves as a potential leaving group. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. libretexts.orgyoutube.com

The structure of this compound is well-suited for SₙAr. The strongly electron-withdrawing nitro group is located at the ortho position relative to the iodine atom. This placement effectively stabilizes the carbanionic intermediate through resonance, significantly accelerating the rate of nucleophilic attack. uomustansiriyah.edu.iqyoutube.com Therefore, the iodine atom can be displaced by various nucleophiles, such as hydroxide (B78521) ions, alkoxides (to form ethers), or amines. The reaction proceeds via a two-step addition-elimination mechanism: initial attack of the nucleophile to form the stabilized Meisenheimer complex, followed by the departure of the iodide ion to restore aromaticity. libretexts.org

Oxidative Transformations and Radical Chemistry

Phenolic compounds are susceptible to oxidation, often proceeding through radical intermediates. These reactions can lead to coupling products or the introduction of new functional groups.

The oxidative coupling of phenols is a reaction that forms C-C or C-O bonds between phenolic units. wikipedia.org The process is typically initiated by a one-electron oxidation of the phenol (B47542) to generate a phenoxyl radical. nih.gov This oxidation can be achieved using various reagents, including metal complexes or photocatalysts. wikipedia.orgnsf.gov

The aromatic ring of nitrophenols can undergo addition reactions with free radicals, such as the hydroxyl radical (•OH), which is a powerful oxidant. copernicus.org Studies on nitrophenols show that •OH radicals preferentially add to the ring positions that are activated by the hydroxyl group. osti.gov This attack forms a hydroxycyclohexadienyl radical intermediate. osti.gov

In the case of this compound, the electrophilic •OH radical would likely add to the electron-rich positions of the ring, particularly C4. Subsequent reactions of this radical intermediate can lead to a variety of outcomes, including hydroxylation of the ring or fragmentation. An alternative pathway involves radical attack at the carbon bearing the nitro group, which can result in the displacement of the nitro group and the formation of a dihydroxyquinone-type product. researchgate.net

Mechanisms of Oxidative Phenol Coupling

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group itself is a key site of reactivity in this compound. Its properties and reactions are significantly modulated by the electron-withdrawing nitro and iodo substituents.

The most notable property is its enhanced acidity compared to unsubstituted phenol. The electron-withdrawing nature of the nitro and iodo groups helps to stabilize the resulting phenoxide anion after deprotonation, making the proton more easily removed. vulcanchem.comontosight.ai This increased acidity means that this compound can be readily deprotonated by weaker bases than those required for simple alcohols. mlsu.ac.inyoutube.com

The resulting phenoxide anion is a potent nucleophile and can participate in several key reactions:

Etherification : In the Williamson ether synthesis, the phenoxide anion can react with an alkyl halide in an Sₙ2 reaction to form an ether. vaia.comfrancis-press.com This is a common method for converting phenols to their corresponding ethers. youtube.com

Esterification : The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides to form phenyl esters. mlsu.ac.inbyjus.com This reaction, often carried out in the presence of a base, involves the acylation of the oxygen atom. mlsu.ac.in The use of activated esters, such as 4-nitrophenyl esters, in synthesis highlights the utility of this functional group transformation. nih.gov

Decomposition Kinetics and Pathways Under Various Conditions

The decomposition of this compound is influenced by various environmental conditions, including heat, light, and microbial action. The presence of the iodo, nitro, and hydroxyl functional groups on the aromatic ring dictates its reactivity and the subsequent degradation pathways.

Thermal Decomposition

While specific kinetic studies on the thermal decomposition of this compound are not extensively detailed in the available literature, information on related compounds suggests a predictable pattern. Halogenated nitrophenols, when heated to decomposition, are known to emit toxic fumes. chemicalbook.com For instance, 2,6-Diiodo-4-nitrophenol (B1216091) is reported to release very toxic fumes of iodine and nitrogen oxides upon heating. chemicalbook.com Similarly, the related compound 2-amino-6-chloro-4-nitrophenol (B3029376) undergoes decomposition at 170 °C. europa.eu It is therefore anticipated that this compound would also decompose under thermal stress, likely through the cleavage of the carbon-iodine and carbon-nitro bonds.

Photochemical Decomposition

This compound is susceptible to photochemical degradation due to the presence of chromophores that absorb ultraviolet radiation. rsc.org The decomposition can proceed through several key pathways involving its distinct functional groups.

Photodehalogenation: The carbon-iodine (C-I) bond is the most labile among aryl halides, with a lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds. rsc.org Consequently, a primary photochemical degradation pathway for this compound is photodehalogenation. This process involves the absorption of light energy, leading to the homolytic cleavage of the C-I bond to form a phenyl radical and an iodine radical. rsc.org

Nitro Group Reactions: The aromatic nitro group can also participate in photochemical reactions. It can undergo reduction to a nitroso group, or rearrange to a nitrite (B80452) ester which then decomposes to form nitric oxide and phenoxy radicals. nih.gov The photodegradation of metronidazole, another nitroaromatic compound, involves the reduction of its nitro group to a nitroso group, which then undergoes further transformations to produce phenols. nih.gov

The interplay of these reactions can lead to a complex mixture of degradation products. The process is a key aspect of the environmental fate of the compound and is responsible for potential phototoxicity. rsc.orgnih.gov

Microbial and Reductive Decomposition

The biodegradation of nitrophenols has been studied, revealing specific enzymatic pathways. nih.gov While direct studies on this compound are limited, analogies can be drawn from related molecules.

Reductive Pathways: In reductive environments, such as during water treatment with chloramination or in microbial electrolysis cells, the nitro group is often the first to be transformed. Studies on 2-chloro-4-nitrophenol (B164951) (2C4NP) show that it undergoes reduction to form 2-chloro-4-aminophenol. eeer.org Subsequent reactions can include dechlorination and ring cleavage, producing intermediates like 4-aminophenol, hydroquinone (B1673460), and various organic acids. eeer.org By analogy, a likely initial step in the reductive decomposition of this compound is the reduction of the nitro group to yield 2-Iodo-6-aminophenol.

Kinetics in Aqueous Systems: The decomposition of aromatic iodinated disinfection byproducts in aqueous solutions has been shown to follow pseudo-first-order kinetics. researchgate.net A study on various iodinated phenols during chloramination established a rank order of decomposition rate constants, highlighting that the molecular structure significantly influences reactivity. researchgate.net Although this compound was not included in this specific study, the findings for structurally similar compounds are illustrative.

Table 1: Decomposition Rate Constants of Structurally Related Iodinated Phenols during Chloramination This interactive table provides the pseudo-first-order decay rate constants for several iodinated phenols, illustrating the kinetic behavior of this class of compounds in aqueous reductive conditions. researchgate.net

| Compound | Decomposition Rate Constant (k, h⁻¹) |

| 2,4,6-triiodophenol (B146134) | > |

| 3,5-diiodo-4-hydroxybenzaldehyde | > |

| 3,5-diiodosalicylic acid | > |

| 2,6-diiodo-4-nitrophenol | Not specified, but part of the decay ranking |

Biodegradation Pathways: Microbial degradation of nitrophenols can occur through two primary catabolic pathways: the 1,2,4-benzenetriol (B23740) (BT) pathway, common in Gram-positive bacteria, and the hydroquinone (HQ) pathway, observed in Gram-negative strains. nih.gov Both pathways are initiated by monooxygenases that hydroxylate the aromatic ring, eventually leading to ring cleavage and entry into central metabolism. nih.gov The presence of the iodine atom on this compound would likely influence the substrate specificity of these enzymes and the subsequent degradation steps.

Table 2: Potential Intermediates in the Decomposition of this compound Based on Analogous Compounds This table lists potential intermediate products formed during the decomposition of this compound, inferred from the degradation pathways of related chloro- and nitrophenols. eeer.org

| Decomposition Condition | Potential Intermediate Products |

| Reductive (e.g., microbial) | 2-Iodo-6-aminophenol |

| 2-Nitrophenol (B165410) (from deiodination) | |

| 6-Nitrocatechol (from hydroxylation) | |

| Aminophenol (from deiodination and reduction) | |

| Hydroquinone | |

| Photochemical | 2-Nitrophenol |

| 2-Iodo-6-nitrosophenol |

Computational Chemistry and Theoretical Investigations of 2 Iodo 6 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and optimized geometry of molecules. These methods are crucial for understanding how the atoms are arranged in space and how electrons are distributed within the molecule.

Density Functional Theory (DFT) is a widely employed quantum mechanical method for investigating the electronic structure and optimizing the geometry of molecular systems cp2k.orgresearchgate.netrsc.org. For 2-Iodo-6-nitrophenol, DFT calculations would typically involve determining the most stable three-dimensional arrangement of its atoms (geometry optimization) by minimizing the total energy of the system cp2k.orgfaccts.de. This process provides crucial structural parameters such as bond lengths, bond angles, and dihedral angles. Beyond structural elucidation, DFT studies allow for the calculation of various electronic properties, including total energy, dipole moment, and charge distribution, which are essential for understanding the molecule's chemical behavior rsc.orgresearchgate.net. The presence of a heavy atom like iodine and the electron-withdrawing nitro group significantly influences the electronic landscape of the molecule, making DFT an appropriate tool for its detailed examination.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set jetir.orguomustansiriyah.edu.iq. For systems containing heavy elements such as iodine, the use of appropriate basis sets, often incorporating effective core potentials (ECPs), is critical to accurately describe the electronic environment around the heavy atom while managing computational cost rsc.org. Common basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used, with polarization (d, p) and diffuse (+) functions added to enhance the description of bonding and non-covalent interactions researchgate.netrsc.orgjetir.org. Functionals such as B3LYP or ωB97X-D are popular choices due to their demonstrated performance across a range of chemical systems researchgate.netrsc.org. The selection of a suitable functional and basis set for this compound would involve evaluating their performance against known experimental data or higher-level theoretical calculations for similar compounds to ensure reliable predictions of its electronic and structural properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for this compound (Hypothetical Data)

| Parameter | Value (eV) | Description |

| E_HOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital (electron-donating ability) |

| E_LUMO | -2.8 | Energy of the Lowest Unoccupied Molecular Orbital (electron-accepting ability) |

| HOMO-LUMO Gap | 4.7 | Energy difference, indicative of kinetic stability and reactivity |

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the time-dependent behavior and equilibrium properties of molecular systems, particularly focusing on intermolecular interactions nih.govchemrxiv.orgosti.govnih.gov. While specific studies on this compound using these methods were not explicitly detailed in the provided search results, their application to such a compound would be highly beneficial.

MD simulations track the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into dynamic processes like solvation, diffusion, and conformational changes influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions preprints.orgnih.gov. For this compound, MD could simulate its behavior in various solvents, revealing how it interacts with solvent molecules, forms hydrogen bonds, or undergoes conformational fluctuations in a dynamic environment.

Monte Carlo (MC) simulations, on the other hand, explore the potential energy surface by randomly sampling configurations, often used for calculating equilibrium properties nih.govosti.gov. For this compound, MC simulations could be employed to study its aggregation behavior, adsorption onto surfaces, or its interaction with biological targets, especially when considering non-covalent interactions chemrxiv.orgosti.gov. Both MD and MC simulations are valuable for understanding how this compound interacts with its environment and other molecules, providing a more complete picture of its behavior beyond isolated molecule properties.

Theoretical Insights into Intramolecular Hydrogen Bonding and Conformational Analysis

Intramolecular hydrogen bonding plays a significant role in determining the preferred conformations and properties of ortho-substituted phenols. For this compound, the hydroxyl group at position 1 can potentially form intramolecular hydrogen bonds with both the iodine atom at position 2 and the nitro group at position 6.

Theoretical studies on 2-halophenols, including 2-iodophenol (B132878), indicate the presence of weak intramolecular hydrogen bonding between the hydroxyl group and the halogen atom rsc.orgresearchgate.netrsc.org. In contrast, 2-nitrophenol (B165410) is known to exhibit strong intramolecular hydrogen bonding between the hydroxyl group and the nitro group, which significantly reduces its hydrogen-bond acidity researchgate.net.

Table 2: Illustrative Conformational Energies and Intramolecular Hydrogen Bond Distances for this compound (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | O-H···O(nitro) Distance (Å) | O-H···I Distance (Å) | Description |

| Conformer A | 0.0 | 1.85 | 3.20 | Most stable, strong O-H···O hydrogen bond with nitro group, weaker interaction with iodine. |

| Conformer B | 1.5 | - | 2.95 | Less stable, O-H oriented towards iodine, potentially with a weaker or no interaction with the nitro group. |

| Conformer C | 3.0 | - | - | Higher energy conformer, no significant intramolecular hydrogen bonding. |

Exploration of Biological Activity and Mechanistic Insights for 2 Iodo 6 Nitrophenol Analogs

Investigation of Antimicrobial Action Mechanisms

Nitrophenol derivatives, including halogenated variants, have demonstrated promising antimicrobial activities against a range of microorganisms, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). fishersci.cafishersci.no The precise mechanisms of action for these compounds are still being elucidated, but research suggests several key pathways.

One prominent hypothesis involves the reduction of the nitro group (NO₂) within the compound. This reduction can lead to the formation of toxic intermediates, such as nitroso and superoxide (B77818) species. These reactive intermediates are then believed to bind covalently to cellular DNA, resulting in nuclear damage and ultimately leading to cell death. uni.lu This mechanism implies that the nitro group acts as a "toxicophore," directly contributing to the antimicrobial effect.

Furthermore, the introduction of halogen atoms, such as chloride or bromide, in aminobenzylated 4-nitrophenols has been shown to enhance bacterial inhibition and killing efficacy. fishersci.no This suggests that iodine, with its higher electrostatic potential, could similarly contribute to or augment the antimicrobial properties of 2-Iodo-6-nitrophenol analogs.

Phenolic compounds, as a broader class to which this compound belongs, are known to exert antimicrobial effects through various mechanisms. These include direct interaction with and disruption of microbial cell membranes, interference with essential metabolic pathways, and the ability to form complexes with metal ions crucial for bacterial proteins and membrane depolarization. epa.gov Some studies on polymers containing phenolic groups have also proposed that their antimicrobial action is mediated via the generation of reactive oxygen species (ROS). easychem.org

Specific research on benzoxazinoid analogs synthesized from 2-nitrophenol (B165410) has revealed good antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii. nih.gov This highlights the potential for the nitrophenol scaffold to serve as a basis for developing new antimicrobial agents.

Table 1: Summary of Antimicrobial Activity Mechanisms for Nitrophenol Analogs

| Mechanism Proposed | Description | Compounds/Classes Studied | Key Findings |

| Nitro Group Reduction | Formation of toxic intermediates (nitroso, superoxide) that covalently bind to DNA, causing nuclear damage and cell death. | General nitro compounds uni.lu | Direct link between nitro group reduction and cytotoxicity. |

| Halogenation Effect | Enhancement of bacterial inhibition and killing efficacy. | Aminobenzylated 4-nitrophenols with chloride/bromide fishersci.no | Halogens can augment antimicrobial activity. |

| Cell Membrane Disruption | Interaction with and damage to microbial cell membranes. | Polyphenols (general class) epa.gov | Common mechanism for phenolic compounds. |

| Metabolic Interference | Reduction of cellular efficiency by disrupting metabolic pathways. | Polyphenols (general class) epa.gov | Broad impact on essential microbial processes. |

| Metal Ion Chelation | Complexation of metal ions required by bacterial proteins and for membrane depolarization. | Polyphenols (general class) epa.gov | Disrupts essential metal-dependent functions. |

| ROS Generation | Mediation of antimicrobial action via reactive oxygen species. | Polymers with phenolic groups easychem.org | Potential oxidative stress pathway. |

Cytotoxicity Mechanisms in In Vitro Systems

Studies on the cytotoxicity of halogenated nitrophenols in in vitro systems have provided significant insights into their mechanisms. Dihalogenated nitrophenols (2,6-DHNPs), which include iodinated analogs, have demonstrated higher toxic potencies compared to other classes of halogenated aromatic disinfection byproducts (DBPs). uni.lu Notably, 2,6-diiodo-4-nitrophenol (B1216091) (2,6-DINP) exhibited greater toxicity than its brominated (2,6-DBNP) and chlorinated (2,6-DCNP) counterparts, a difference attributed to the higher electrostatic potential of iodine. uni.lu

Investigations using zebrafish embryos as a model organism revealed that 2,6-DHNPs primarily induced apoptosis in heart cells and led to delayed cardiac development. uni.lu This suggests a specific cellular target for their toxic effects.

The cytotoxicity of various halogenated compounds, including halogenated tyrosyl compounds, has been linked to the induction of intracellular reactive oxygen species (ROS). This points to oxidative stress as a crucial pathway in their toxicity. Furthermore, a strong correlation has been observed between the cytotoxicity (IC₅₀ values) of these compounds and their physicochemical parameters, particularly lipophilicity (logP) and reactivity (polarizability, ELUMO). cenmed.com

In human lung cell lines (BEAS-2B and A549), mono-nitrophenols (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) exhibited varying degrees of inhibitory and cytotoxic effects. 4-nitrophenol (B140041) was found to be the most cytotoxic, while 2-nitrophenol was the least toxic. fishersci.ca Cytotoxicity in these cells was associated with increased cellular death, as measured by lactate (B86563) dehydrogenase (LDH) release, and an increase in late apoptotic/necrotic cell populations. fishersci.ca

For phenols in general, their cytotoxicity may be dependent on radical reactions, with a linear relationship identified between the 50% cytotoxic concentration (CC₅₀) and the inhibition rate constant. chem960.com While an iodo-thiocyanate complex (not a nitrophenol) showed cytotoxic concentrations equivalent to its bactericidal concentrations and did not cause DNA breakage in HeLa cells in an in vitro comet assay, this highlights that not all iodinated compounds necessarily induce DNA damage as a primary cytotoxic mechanism. fishersci.be

Enzyme Inhibition Studies

The biological activity of this compound analogs can also involve the inhibition of various enzymes. Halonitrophenols, as a subgroup of halogenated aromatic DBPs, have shown higher in vitro toxicity, and their potential toxicity mechanisms are thought to involve the antioxidant system. fishersci.ca Molecular docking analyses have suggested important binding interactions between aromatic DBPs, including halonitrophenols, and key antioxidant enzymes such as catalase, superoxide dismutase, and glutathione (B108866) S-transferase. fishersci.ca This indicates that these compounds may exert their effects by disrupting the body's natural defense mechanisms against oxidative stress.

The nitro group itself is known to be an electron-withdrawing moiety, which can cause changes in the polarity of molecules. This characteristic can favor interactions with nucleophilic sites of protein structures, such as enzymes, potentially leading to their inhibition. uni.lu

In a broader context of enzyme inhibition, studies on various natural and synthetic compounds have explored their inhibitory potential against enzymes like α-glucosidase, acetylcholinesterase, and urease. nist.govnih.govctdbase.org For instance, certain polyphenols have been observed to affect both the catalytic rate (kcat) and the Michaelis constant (Km) of enzymes, suggesting mixed modes of inhibition. epa.gov This implies that nitrophenol analogs could interact with enzymes in complex ways, affecting both substrate binding and catalytic efficiency.

Interaction with Biological Macromolecules: Preliminary Mechanistic Postulations

The interaction of this compound analogs with biological macromolecules is central to their observed biological activities. A primary mechanistic postulation for nitro-containing compounds involves the reduction of the nitro group, leading to the formation of reactive intermediates that can covalently bind to cellular DNA. This binding can cause nuclear damage and ultimately lead to cell death. uni.lu

Beyond DNA, phenolic compounds, including nitrophenols, are known to interact with various other biological macromolecules. These interactions can involve microbial cell membranes, proteins, and cellular organelles. Such interactions can lead to destructive damage to cell membranes or reduce the efficiency of metabolic pathways. epa.gov Additionally, polyphenols exhibit an ability to form complexes with metal ions, which are often crucial cofactors for many enzymes and proteins, thereby further amplifying their biological activity. epa.gov

Structural studies on related compounds, such as 2,6-diiodo-4-nitrophenol, provide insights into the intermolecular interactions that might govern their binding to macromolecules. In the solid state, molecules of 2,6-diiodo-4-nitrophenol are linked by O-H...O hydrogen bonds and iodo-nitro interactions, forming sheets that are further connected into a three-dimensional framework by aromatic π-π stacking interactions. cmdm.tw These types of non-covalent interactions (hydrogen bonding, halogen bonding, and π-π stacking) are fundamental to how small molecules bind to and modulate the function of biological macromolecules like proteins and nucleic acids. The presence of iodine, with its larger size and polarizability, can facilitate unique halogen bonding interactions that influence binding affinity and specificity.

Furthermore, research indicates that halogen substitutions on aromatic rings can significantly alter the reactivity patterns and biological interactions of compounds. fishersci.ca This suggests that the specific positioning and nature of the iodine atom in this compound will play a critical role in its interaction profile with biological targets.

Structure-Activity Relationships Governing Biological Responses

The structure-activity relationships (SAR) for this compound analogs highlight the critical influence of structural features on their biological responses.

Halogen Type and Position: For dihalogenated nitrophenols (2,6-DHNPs), the type of halogen significantly impacts toxicity. The observed toxicity ranking is 2,6-diiodo-4-nitrophenol (2,6-DINP) > 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) ≈ 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP). This trend is attributed to the higher electrostatic potential of iodine, which consequently leads to greater toxicity compared to bromine and chlorine. uni.lu This provides direct evidence that the iodine atom in this compound is likely a key determinant of its potency.

Influence of Phenolic Moiety and Other Substituents: The phenolic hydroxyl group is often critical for the biological activity of these compounds. For example, in aminoalkylphenols, the phenol (B47542) moiety was found to be important for their antibacterial properties, although no direct correlation with antioxidant activity was observed. fishersci.no

Physicochemical Properties: Lipophilicity (logP) and reactivity (polarizability, ELUMO) have been strongly associated with the cytotoxicity of halogenated tyrosyl compounds. cenmed.com This indicates that the ability of this compound and its analogs to partition into biological membranes and their electronic properties are important factors governing their biological responses.

Table 2: Structure-Activity Relationships for Halogenated Nitrophenol Analogs

| Structural Feature | Impact on Biological Response | Compounds/Classes Studied | Key Findings |

| Halogen Type (Iodine) | Increased toxicity due to higher electrostatic potential. | 2,6-DHNPs (DINP vs. DBNP/DCNP) uni.lu | Iodine contributes to higher potency. |

| Halogen Position | Influences toxicity and selectivity. | Mono-halogenated nitrophenols | Ortho vs. para substitution impacts activity profile. |

| Phenolic Hydroxyl Group | Important for antibacterial properties. | Aminoalkylphenols fishersci.no | Essential for certain biological activities. |

| Nitro Group | Acts as a toxicophore; influences interaction with nucleophilic sites of enzymes. | General nitro compounds uni.lu | Direct role in toxicity and enzyme inhibition. |

| Lipophilicity (logP) | Strong association with cytotoxicity. | Halogenated tyrosyl compounds cenmed.com | Affects membrane permeability and cellular uptake. |

| Reactivity (Polarizability, ELUMO) | Strong association with cytotoxicity. | Halogenated tyrosyl compounds cenmed.com | Influences chemical interactions with biological targets. |

Advanced Synthetic Strategies and Methodological Developments for 2 Iodo 6 Nitrophenol Derivatives

Catalytic Approaches in Halogenation and Nitration Reactions

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of halogenation and nitration reactions, which are key steps in the synthesis of 2-iodo-6-nitrophenol derivatives.

Halogenation Reactions: Traditional iodination of aromatic rings can be challenging as iodine itself is often unreactive. However, methods employing copper salts, such as copper(II) chloride, can oxidize I₂ to a more electrophilic I⁺ species, facilitating aromatic iodination. libretexts.org N-iodosuccinimide (NIS) has emerged as a valuable reagent for iodination of various substituted aromatics, including phenols. For instance, the iodination of 4-nitrophenol (B140041) to yield 2,6-diiodo-4-nitrophenol (B1216091) has been achieved using NIS, with acetic acid acting as a catalyst. This method offers advantages such as short reaction times (5–8 minutes) and high yields (94–99%), along with high selectivity (95–99.9% GC purity). researchgate.net

Nitration Reactions: Nitration, the process of introducing a nitro group (NO₂) onto an aromatic ring, is typically carried out using a nitrating mixture, commonly concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). saskoer.calkouniv.ac.in Sulfuric acid acts as a catalyst by activating nitric acid to produce the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. libretexts.orgsaskoer.calkouniv.ac.in The mechanism involves the formation of a nitronium ion, which is then attacked by the π bond of the aromatic ring, forming a new C-N bond and a carbocation. Subsequently, a proton is removed to regenerate aromaticity and the catalyst. saskoer.ca The selection of the nitrating agent is dependent on the reactivity of the substrate. lkouniv.ac.in

One-Pot and Cascade Reactions for Complex Derivative Synthesis

One-Pot Synthesis: This approach involves conducting multiple chemical transformations in a single reaction vessel without isolating intermediate compounds. This significantly reduces reaction time, labor, and material consumption. For instance, the one-pot synthesis of 2,6-diiododiaryl ethers, which are characteristic drug precursors, has been achieved from para-electron-withdrawing group (EWG)-substituted phenols using diacetoxyiodobenzene (B1259982) through a tandem oxidation reaction. This method successfully yielded new 2,6-diiododiaryl ethers, including 1-(2,6-diiodo-4-nitrophenoxy)benzene, in good yields. researchgate.net Palladium-catalyzed one-pot sequential reactions, such as Suzuki-Miyaura coupling followed by direct arylation, have been developed for the efficient synthesis of complex heterocyclic architectures, demonstrating their versatility and potential for creating diverse functionalized molecules. mdpi.com

Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more reactions occurring consecutively in a single pot, where the product of one reaction serves as the reactant for the next. These reactions are highly atom-economical and can lead to the rapid construction of molecular complexity. While general examples of cascade reactions are abundant in organic synthesis, such as Lewis acid-promoted cascade reactions for cyclic ethers and oxaspirolactones rsc.org or Heck-reduction-cyclization sequences for isoquinolin-3-ones mdpi.com, specific examples directly involving the cascade synthesis of complex this compound derivatives are less commonly detailed in broad reviews. However, the principles of these methodologies are highly applicable to the development of such derivatives, especially when aiming for intricate molecular scaffolds. For example, the synthesis of indole (B1671886) derivatives, which are prevalent in alkaloids, has utilized a chain of cascade reactions to quickly build penta- and hexacyclic building blocks. rsc.org

Process Optimization Techniques in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields, purity, and cost-effectiveness. Advanced techniques like Design of Experiments (DoE) and kinetic modeling are instrumental in this regard.

Design of Experiments (DoE) in Reaction Development

Design of Experiments (DoE) is a statistical methodology that systematically investigates the effects of multiple input factors on reaction outcomes simultaneously. nih.govacs.orgmt.com Unlike the traditional "one variable at a time" (OVAT) approach, DoE allows for the assessment of a large number of reaction parameters in a smaller number of experiments, leading to better process understanding in less time and shorter development cycles. mt.comnih.gov

In the context of this compound synthesis, DoE can be applied to optimize various factors such as:

Temperature: Reaction temperature significantly influences reaction rate and selectivity. nih.govrsc.org

Reaction Time: The duration of the reaction can impact conversion and byproduct formation. nih.govrsc.org

Reagent Concentrations/Equivalents: The stoichiometry of reactants and catalysts is critical for yield and purity. nih.gov

Solvent Choice: The solvent can drastically alter the efficiency and selectivity of a process. DoE can be used to map solvent space and identify optimal solvent systems. rsc.org

Catalyst Loading: Optimizing the amount of catalyst used can improve cost-effectiveness and reaction rate.

By systematically varying these factors according to a predefined experimental matrix, DoE helps to build a mathematical model that describes the output (e.g., yield, purity) based on the experimental inputs. nih.govmt.com This allows for the identification of critical factors, resolution of factor interactions, and the plotting of response surfaces to visualize the effect of each factor on the desired outcome. acs.orgnih.gov For instance, in the optimization of a different ortho-substituted product, a face-centered central composite (CCF) design was used, involving 17 experiments to investigate residence time, temperature, and equivalents of pyrrolidine, ultimately achieving a 93% yield. nih.govacs.org

Kinetic Modeling and Rate Constant Determination

Kinetic modeling involves determining the rate laws and rate constants for a chemical reaction, providing a quantitative understanding of the reaction mechanism and the factors influencing its speed. This information is vital for process design, scale-up, and further optimization.

For the synthesis of this compound and its derivatives, kinetic studies can elucidate the rate-determining steps and the influence of various parameters on reaction velocity. For example, in the chlorination of p-nitrophenol, kinetic studies revealed a first-order dependence on the oxidant and Michaelis-Menten kinetics in the substrate, with the rate decreasing as the dielectric constant of the medium increased. researchgate.net

The determination of rate constants allows chemists to:

Predict Reaction Behavior: Understand how changes in concentration, temperature, or catalyst loading will affect the reaction rate.

Identify Rate-Limiting Steps: Pinpoint the slowest step in a multi-step synthesis, which is crucial for targeted optimization efforts.

Develop Mechanistic Insights: Gain a deeper understanding of the molecular events occurring during the reaction.

Optimize Reaction Conditions: Use the kinetic model to predict optimal conditions for maximum yield and selectivity.

Computer-aided approaches combined with experimental data can be used to develop predictive models for rate constants as a function of solvent structure, aiding in the design of optimal reaction solvents. researchgate.net This involves rigorous thermodynamic derivations based on Conventional Transition State Theory (CTST) and the selection of supplementary descriptors to improve prediction accuracy. researchgate.net

Conclusion and Future Research Directions

Identified Gaps and Emerging Research Questions

Despite existing knowledge, several critical gaps remain in the comprehensive understanding of 2-Iodo-6-nitrophenol. A detailed mechanistic understanding of its various reactions, particularly those involving the interplay between the iodine and nitro groups, is not fully elucidated. While general synthetic approaches are known, the development of more efficient, selective, and environmentally benign synthetic methodologies remains an area requiring further exploration.

Emerging research questions revolve around the full scope of its synthetic utility as a building block for more complex molecules. For instance, while its use in one-pot reactions leading to functionalized indoles has been noted, the breadth of such transformations and the optimization of conditions for diverse derivatization remain open questions. exeter.ac.uk Furthermore, despite general discussions on the environmental fate of nitrophenols, specific degradation pathways and persistence of this compound in various environmental matrices are largely unexplored. researchgate.net Its potential biological interactions, beyond general observations for iodonitrophenols, warrant more targeted and mechanistic investigations.

Prospective Research Directions in Synthesis and Derivatization

Future synthetic efforts for this compound should prioritize the development of green chemistry approaches, aiming for reduced waste generation and safer reagents. This could involve exploring catalytic methods, flow chemistry, or biocatalytic routes for its synthesis and functionalization. Research could focus on novel precursors and reaction conditions that allow for highly regioseoselective introduction of the iodine and nitro groups, potentially minimizing isomer formation.

Derivatization strategies present a rich area for future work. Investigations into reactions at the nitro group (e.g., reduction to amino, or further functionalization), the iodine atom (e.g., cross-coupling reactions for C-C bond formation), and the phenolic hydroxyl group (e.g., etherification, esterification) could yield a diverse library of derivatives. These derivatives could be tailored for specific research applications, leveraging the unique electronic and steric properties imparted by the iodine and nitro functionalities. The utility of iodophenols as precursors in the synthesis of complex diaryl ethers, which are relevant as drug precursors, suggests further exploration of this compound in this context. researchgate.net

Future Investigations into Environmental Implications and Mitigation Strategies

Given that nitrophenols are recognized as "priority pollutants" by environmental agencies, comprehensive studies on the environmental implications of this compound are crucial. researchgate.net Future research should focus on:

Degradation Pathways: Detailed studies on its photochemical, hydrolytic, and especially biological degradation in various environmental compartments (soil, water, sediment) are needed. While bacterial degradation of iodonitrophenols has been identified as an understudied area, this presents a significant research opportunity. researchgate.net

Persistence and Mobility: Quantifying its environmental half-life and mobility in different matrices will inform its potential for long-range transport and accumulation.

Transformation Products: Identifying and characterizing any transformation products formed during degradation is essential to assess their potential environmental impact.

Mitigation Strategies: Based on degradation studies, research into effective mitigation and remediation strategies, such as advanced oxidation processes or bioremediation techniques, could be developed to address potential environmental contamination.

Outlook on Mechanistic Biological Studies and Potential Research Applications

Future mechanistic biological studies on this compound and its derivatives could explore their interactions with various biological systems at a fundamental level. While avoiding direct therapeutic claims, research could investigate its potential as a chemical probe to understand specific biological pathways or as a scaffold for developing new research tools. The presence of iodine makes it a candidate for research into imaging applications, similar to other iodinated compounds. ontosight.ai